

Spectral Characterization of 1-Benzyl-6-oxopiperidine-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: *1-Benzyl-6-oxopiperidine-3-carboxylic acid*

Cat. No.: B2922083

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Introduction

1-Benzyl-6-oxopiperidine-3-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its rigid, chiral structure makes it an attractive building block for synthesizing novel therapeutic agents. A thorough understanding of its chemical identity and purity is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data for **1-Benzyl-6-oxopiperidine-3-carboxylic acid**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, ensuring the accurate identification and characterization of this important molecule.

The structural integrity of a compound is the foundation of its biological activity. In this context, spectroscopic techniques are not merely confirmatory tools but are integral to the process of rational drug design. This guide will delve into the predicted ^1H and ^{13}C NMR spectra, elucidating the chemical environment of each nucleus, and will propose a detailed fragmentation pathway based on established principles of mass spectrometry.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of **1-Benzyl-6-oxopiperidine-3-carboxylic acid** have been systematically numbered. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure and numbering of **1-Benzyl-6-oxopiperidine-3-carboxylic acid**.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For **1-Benzyl-6-oxopiperidine-3-carboxylic acid** ($C_{13}H_{15}NO_3$), the monoisotopic mass is 233.1052 Da.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust method for the analysis of this compound involves Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

- **Sample Preparation:** Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a high-resolution mass spectrometer equipped with an ESI source.
- **Ionization Mode:** Positive ion mode is typically preferred for this compound due to the presence of the basic nitrogen atom, which is readily protonated.
- **Data Acquisition:** Acquire data in full scan mode over a mass range of m/z 100-500.
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Predicted Mass Spectral Data

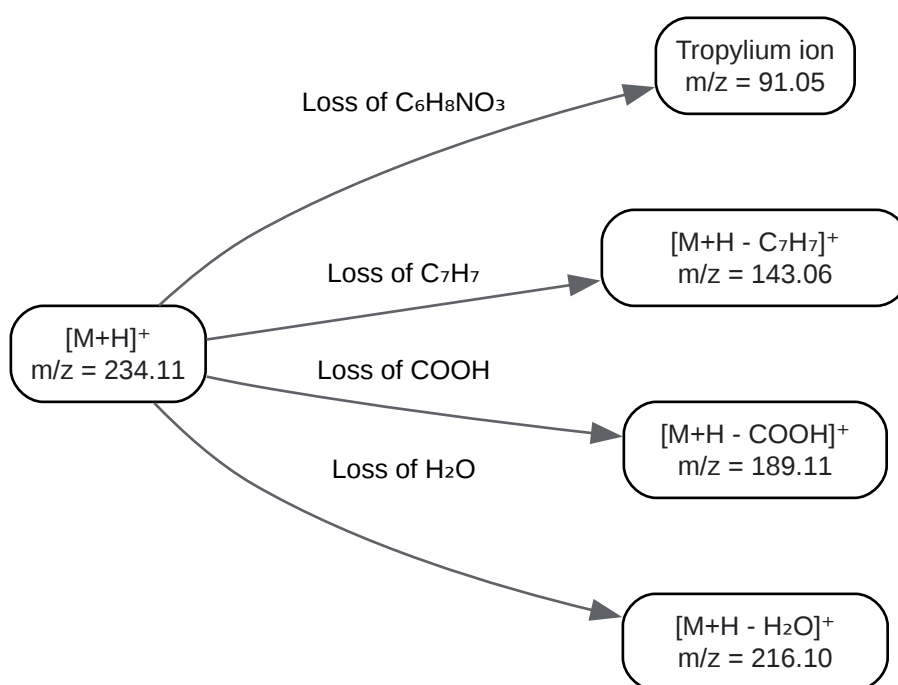
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **1-Benzyl-6-oxopiperidine-3-carboxylic acid** in positive ion mode.

Adduct	Predicted m/z
[M+H] ⁺	234.1125
[M+Na] ⁺	256.0944
[M+K] ⁺	272.0684
[M+NH ₄] ⁺	251.1390

Data sourced from PubChem predictions.[\[1\]](#)

Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) is expected to yield characteristic fragment ions. The fragmentation of N-benzyl compounds is often dominated by the formation of a stable benzyl or tropylium cation.[\[2\]](#)[\[3\]](#) The lactam and carboxylic acid moieties also contribute to the fragmentation pattern.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Caption: Proposed fragmentation pathway for protonated **1-Benzyl-6-oxopiperidine-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **1-Benzyl-6-oxopiperidine-3-carboxylic acid**.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). The use of DMSO-d_6 is often advantageous for compounds with carboxylic acid and amide protons, as it allows for their observation.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
- **^{13}C NMR Acquisition:** Obtain a proton-decoupled ^{13}C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH , CH_2 , and CH_3 groups.
- **2D NMR (Optional but Recommended):** Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR chemical shifts are based on the analysis of similar structures and established chemical shift ranges.^{[9][10][11][12]} The data for the closely related *cis*-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid provides a valuable reference.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	~3.0-3.2	m	1H
H-4	~1.9-2.2	m	2H
H-5	~2.3-2.5	m	2H
H-7	~4.5-4.7 (AB quartet)	d	2H
H-9, H-11, H-13	~7.2-7.4	m	5H
COOH	~12.0-12.5	br s	1H

- Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and exchange.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Aromatic Protons (H-9, H-11, H-13): The five protons of the benzyl group will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.
- Benzylic Protons (H-7): The two benzylic protons are diastereotopic due to the chiral center at C-3 and are expected to appear as an AB quartet.[\[16\]](#)[\[17\]](#)
- Piperidone Ring Protons (H-3, H-4, H-5): These protons will appear as complex multiplets in the aliphatic region. The proton at C-3, being adjacent to the carboxylic acid and the nitrogen, will be the most downfield of this group.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR chemical shifts are based on established ranges for the respective functional groups.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Carbon(s)	Predicted Chemical Shift (δ , ppm)
C-3	~50-55
C-4	~20-25
C-5	~30-35
C-6	~170-175
C-7	~50-55
C-8	~135-140
C-9, C-13	~128-130
C-10, C-12	~127-129
C-11	~125-127
C-14	~175-180

- Carbonyl Carbons (C-6, C-14): The lactam and carboxylic acid carbonyl carbons are the most deshielded, appearing in the 170-180 ppm region.[\[13\]](#)[\[14\]](#)
- Aromatic Carbons (C-8 to C-13): These carbons will resonate in the typical aromatic window of 125-140 ppm.
- Piperidone and Benzylic Carbons (C-3, C-4, C-5, C-7): These sp^3 hybridized carbons will appear in the upfield region of the spectrum.

Conclusion

The comprehensive spectral analysis of **1-Benzyl-6-oxopiperidine-3-carboxylic acid** presented in this guide provides a robust framework for its unequivocal identification and characterization. The predicted mass spectrometry and NMR data, grounded in established principles and data from closely related analogs, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development efforts involving this versatile chemical entity.

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